![molecular formula C29H32N2O6 B13647723 (S)-4-(Fmoc-amino)-2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]butanoic Acid](/img/structure/B13647723.png)
(S)-4-(Fmoc-amino)-2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]butanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-α-(9-Fluorenylmethyloxycarbonyl)-N-δ-(2,5-dioxopyrrolidin-1-yl)-L-2,4-diaminobutyric acid is commonly used in peptide synthesis. It is a derivative of L-2,4-diaminobutyric acid, which is protected by a 9-fluorenylmethyloxycarbonyl group at the alpha amino position and a 2,5-dioxopyrrolidin-1-yl group at the delta amino position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-α-(9-Fluorenylmethyloxycarbonyl)-N-δ-(2,5-dioxopyrrolidin-1-yl)-L-2,4-diaminobutyric acid typically involves the following steps:
Protection of the alpha amino group: The alpha amino group of L-2,4-diaminobutyric acid is protected using 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Protection of the delta amino group: The delta amino group is then protected using 2,5-dioxopyrrolidin-1-yl carbonate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
N-α-(9-Fluorenylmethyloxycarbonyl)-N-δ-(2,5-dioxopyrrolidin-1-yl)-L-2,4-diaminobutyric acid: undergoes several types of chemical reactions:
Deprotection reactions: The 9-fluorenylmethyloxycarbonyl group can be removed using piperidine, while the 2,5-dioxopyrrolidin-1-yl group can be removed using hydrazine.
Coupling reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Common Reagents and Conditions
Deprotection: Piperidine for the 9-fluorenylmethyloxycarbonyl group, hydrazine for the 2,5-dioxopyrrolidin-1-yl group.
Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Major Products Formed
Deprotected amino acid: L-2,4-diaminobutyric acid.
Peptide chains: When coupled with other amino acids or peptides.
Aplicaciones Científicas De Investigación
N-α-(9-Fluorenylmethyloxycarbonyl)-N-δ-(2,5-dioxopyrrolidin-1-yl)-L-2,4-diaminobutyric acid: is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in solid-phase peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications.
Mecanismo De Acción
The compound exerts its effects primarily through its role in peptide synthesis. The 9-fluorenylmethyloxycarbonyl group protects the alpha amino group during synthesis, preventing unwanted side reactions. The 2,5-dioxopyrrolidin-1-yl group protects the delta amino group, allowing for selective deprotection and coupling reactions. These protective groups are removed under specific conditions to yield the desired peptide product.
Comparación Con Compuestos Similares
N-α-(9-Fluorenylmethyloxycarbonyl)-N-δ-(2,5-dioxopyrrolidin-1-yl)-L-2,4-diaminobutyric acid: is unique due to its dual protective groups, which allow for selective deprotection and coupling reactions. Similar compounds include:
N-α-(9-Fluorenylmethyloxycarbonyl)-L-2,4-diaminobutyric acid: Lacks the 2,5-dioxopyrrolidin-1-yl group.
N-δ-(2,5-Dioxopyrrolidin-1-yl)-L-2,4-diaminobutyric acid: Lacks the 9-fluorenylmethyloxycarbonyl group.
These similar compounds may be used in peptide synthesis but offer less flexibility in selective deprotection and coupling reactions.
Propiedades
Fórmula molecular |
C29H32N2O6 |
|---|---|
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid |
InChI |
InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)31-23(27(34)35)12-13-30-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,30,36)(H,34,35) |
Clave InChI |
BGQZWPYGWVUUEH-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


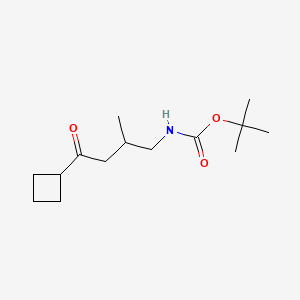

![N-([1,1'-Biphenyl]-2-yl)-2',7'-di-tert-butyl-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13647654.png)
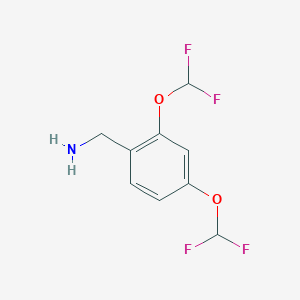
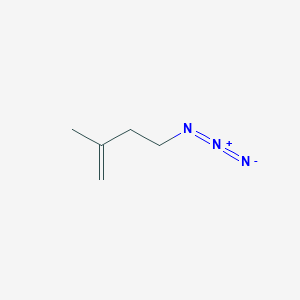
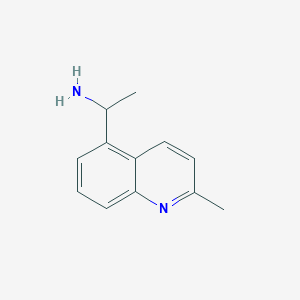




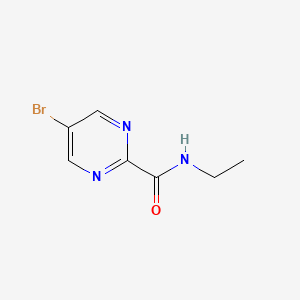

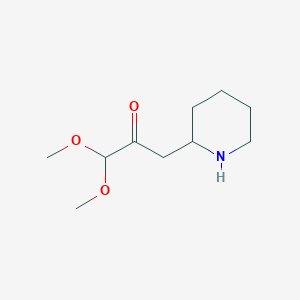
![6-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13647751.png)
